molecular formula C26H16N2 B186956 N,N'-Bis(fluoren-9-ylidene) hydrazine CAS No. 2071-44-5

N,N'-Bis(fluoren-9-ylidene) hydrazine

Cat. No. B186956
CAS RN: 2071-44-5
M. Wt: 356.4 g/mol
InChI Key: CDFOTCFVFKFICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(fluoren-9-ylidene) hydrazine, commonly referred to as BFH, is a small organic molecule that has gained significant attention in the field of materials science and chemistry due to its unique properties. It is a conjugated molecule that has been found to exhibit excellent electron transport properties, making it an ideal candidate for use in various electronic devices such as organic field-effect transistors, solar cells, and light-emitting diodes.

Mechanism of Action

The mechanism of action of BFH is not well understood, but it is believed to be related to its unique electronic properties. BFH is a conjugated molecule that has a delocalized pi-electron system. This delocalization allows for efficient charge transport, which is essential for its use in electronic devices.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of BFH. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFH is its excellent charge transport properties, which make it an ideal candidate for use in electronic devices. Additionally, it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications. However, one of the limitations of BFH is its low solubility in common solvents, which can make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for research on BFH. One area of interest is the development of new synthetic methods for producing BFH that are more efficient and scalable. Additionally, there is potential for the use of BFH in the development of new types of electronic devices, such as flexible and wearable electronics. Finally, further research is needed to fully understand the mechanism of action of BFH and its potential use in biomedical applications.

Synthesis Methods

The synthesis of BFH can be achieved through a variety of methods, including the reaction of fluorene with hydrazine hydrate in the presence of a catalyst such as palladium on carbon, or the reaction of 9-bromo-fluorene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product can be purified through column chromatography or recrystallization.

Scientific Research Applications

BFH has been extensively studied for its potential applications in various electronic devices. It has been found to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). OFETs are thin-film transistors that are composed of organic materials and have the potential to be used in flexible electronics. BFH has also been studied for its potential use in solar cells and light-emitting diodes due to its strong fluorescence properties.

properties

CAS RN

2071-44-5

Product Name

N,N'-Bis(fluoren-9-ylidene) hydrazine

Molecular Formula

C26H16N2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)fluoren-9-imine

InChI

InChI=1S/C26H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

CDFOTCFVFKFICX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64

Other CAS RN

2071-44-5

Origin of Product

United States

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